6,8-Bis(2-chlorophenyl)-2-(isopropylamino)quinazolin-7-ol

Kinase inhibitor design Lipophilicity ADME prediction

6,8-Bis(2-chlorophenyl)-2-(isopropylamino)quinazolin-7-ol (CAS 914392-45-3) is a synthetic 2-aminoquinazoline derivative bearing two 2‑chlorophenyl substituents at positions 6 and 8 and an N‑isopropylamino group at position 2. Quinazoline cores are privileged scaffolds in kinase inhibitor drug discovery, as demonstrated by FDA-approved agents such as gefitinib and erlotinib, and by numerous patent disclosures targeting kinases including EGFR, ASK1, and S6K1.

Molecular Formula C23H19Cl2N3O
Molecular Weight 424.3 g/mol
CAS No. 914392-45-3
Cat. No. B12931302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,8-Bis(2-chlorophenyl)-2-(isopropylamino)quinazolin-7-ol
CAS914392-45-3
Molecular FormulaC23H19Cl2N3O
Molecular Weight424.3 g/mol
Structural Identifiers
SMILESCC(C)NC1=NC2=C(C(=C(C=C2C=N1)C3=CC=CC=C3Cl)O)C4=CC=CC=C4Cl
InChIInChI=1S/C23H19Cl2N3O/c1-13(2)27-23-26-12-14-11-17(15-7-3-5-9-18(15)24)22(29)20(21(14)28-23)16-8-4-6-10-19(16)25/h3-13,29H,1-2H3,(H,26,27,28)
InChIKeyALRJFEHXGXNFGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,8-Bis(2-chlorophenyl)-2-(isopropylamino)quinazolin-7-ol – Quinazoline Derivative for Kinase-Targeted Research Procurement


6,8-Bis(2-chlorophenyl)-2-(isopropylamino)quinazolin-7-ol (CAS 914392-45-3) is a synthetic 2-aminoquinazoline derivative bearing two 2‑chlorophenyl substituents at positions 6 and 8 and an N‑isopropylamino group at position 2 . Quinazoline cores are privileged scaffolds in kinase inhibitor drug discovery, as demonstrated by FDA-approved agents such as gefitinib and erlotinib, and by numerous patent disclosures targeting kinases including EGFR, ASK1, and S6K1 [1]. The 6,8‑bis(2‑chlorophenyl) substitution pattern distinguishes this compound from mono‑ and halogen‑substituted analogs in commercial screening libraries, making it a structurally unique candidate for structure–activity relationship (SAR) campaigns and kinase selectivity profiling .

Why 6,8-Bis(2-chlorophenyl)-2-(isopropylamino)quinazolin-7-ol Cannot Be Replaced by Generic Quinazoline Analogs


Quinazoline-based kinase inhibitors are exquisitely sensitive to substitution pattern; even a single halogen change can shift kinase selectivity, alter logD by >1 unit, or abolish cellular activity [1]. In S6K1-targeted diarylquinazoline series, moving from a 6‑bromo to a 6‑aryl substituent shifts IC₅₀ values by >10‑fold [2]. The target compound’s 6,8‑bis(2‑chlorophenyl) motif creates a substantially more lipophilic and sterically demanding environment (PSA 61.0 Ų, LogP 5.8) than its mono‑chlorophenyl or 8‑halo analogs, precluding simple functional interchange without altering target engagement and ADME properties. Class‑level evidence from 2‑aminoquinazoline kinase inhibitors further indicates that the N‑isopropylamino group at position 2 is critical for hinge‑binding interactions, meaning substitution at this position would fundamentally alter the pharmacophore .

Quantitative Differentiation Evidence for 6,8-Bis(2-chlorophenyl)-2-(isopropylamino)quinazolin-7-ol vs. Structural Analogs


Lipophilicity and Polar Surface Area Differentiation vs. Mono‑chlorophenyl Analog

The target compound (6,8‑bis(2‑chlorophenyl)-2-(isopropylamino)quinazolin-7-ol) has a computed LogP of 5.81 and a polar surface area (PSA) of 61.0 Ų . The closest mono‑substituted analog, 6‑(2‑chlorophenyl)-2‑(isopropylamino)quinazolin-7-ol (CAS 914391‑62‑1), has a molecular weight of 313.78 g/mol versus 424.32 g/mol for the target, consistent with the absence of the second chlorophenyl ring . The LogP difference is estimated at >1.5 units based on the additive contribution of the additional chlorophenyl group (calculated π‑value ≈ 1.5–2.0 for a chlorophenyl moiety). Higher LogP correlates with increased membrane permeability and potentially altered tissue distribution, while the larger PSA reduces passive brain penetration relative to simpler quinazolines [1]. These physicochemical differences are critical for selecting compounds for CNS‑sparing or peripherally‑restricted kinase inhibitor programs.

Kinase inhibitor design Lipophilicity ADME prediction

6,8‑Bis(aryl) Substitution Pattern Confers Distinct Kinase Selectivity Potential vs. 8‑Halo Analogs

Literature on diarylquinazoline S6K1 inhibitors demonstrates that 6,8‑diaryl substitution produces IC₅₀ values in the sub‑micromolar range (e.g., 0.26 μM for compound 7) [1]. In contrast, 6‑aryl‑8‑bromo‑quinazolines (e.g., compounds 14–18 in the ASK1 series) were uniformly inactive (IC₅₀ > 10 μM) [2]. Although the target compound has not been directly profiled in published kinase assays, its 6,8‑bis(2‑chlorophenyl) architecture aligns with the active diarylquinazoline phenotype rather than the inactive 8‑halo phenotype. The 8‑bromo analog, 8‑bromo‑6‑(2‑chlorophenyl)-2‑(isopropylamino)quinazolin-7-ol (CAS 914392‑36‑2, MW 392.68), represents the closest commercially available comparator but lacks the second aryl ring required for the diaryl binding mode. Based on class‑level SAR, the target compound is predicted to have superior kinase engagement potential relative to 8‑halo analogs, though direct quantitative confirmation is pending.

Kinase selectivity SAR Diarylquinazoline

Vendor‑Certified Purity: 98% (MolCore) vs. 97% (Chemenu) – Minimum 1‑Percentage‑Point Differential for QC‑Sensitive Applications

MolCore supplies 6,8‑Bis(2‑chlorophenyl)-2‑(isopropylamino)quinazolin-7-ol at ≥98% purity (NLT 98%) under ISO certification . Chemenu offers the same compound at 97% purity . For assays requiring <2% total impurity burden (e.g., high‑content screening, biophysical assays such as SPR or ITC), the MolCore grade provides a margin of safety that the Chemenu grade may not, as even 1% additional impurity can contribute to off‑target effects or fluorescence interference in cell‑based readouts. No head‑to‑head impurity profiling data (e.g., HPLC chromatograms) are publicly available from either vendor, limiting further quantitative comparison.

Analytical chemistry Quality control Procurement specification

Recommended Application Scenarios for 6,8-Bis(2-chlorophenyl)-2-(isopropylamino)quinazolin-7-ol Based on Differential Evidence


Kinase Selectivity Panel Screening for Diarylquinazoline SAR

The 6,8‑bis(2‑chlorophenyl) architecture places this compound squarely in the diarylquinazoline phenotype that has demonstrated sub‑micromolar S6K1 inhibition (IC₅₀ 0.26 μM for compound 7) [1]. Its structural uniqueness relative to commercially available mono‑aryl or 8‑halo analogs makes it a valuable probe for selectivity profiling across the AGC kinase family (S6K1, AKT, PKA) and the MAP3K family (ASK1). The high LogP (5.81) and moderate PSA (61.0 Ų) further recommend it for evaluating the impact of lipophilic bulk on kinase selectivity and cellular permeability in parallel with lower‑LogP analogs.

ADME Tool Compound for Peripheral‑Restriction Studies

With a computed LogP of 5.81 and PSA of 61.0 Ų , this compound occupies a physicochemical space associated with high membrane permeability and potential blood‑brain barrier penetration. In contrast, the mono‑chlorophenyl analog (MW 313.78) is predicted to have lower LogP and greater aqueous solubility. This pair can serve as matched tool compounds for studying the impact of lipophilicity on tissue distribution, plasma protein binding, and metabolic stability in quinazoline‑based kinase inhibitor programs [2].

Synthetic Intermediate for Late‑Stage Diversification

The compound contains two chlorophenyl rings amenable to further functionalization via cross‑coupling (Suzuki, Buchwald‑Hartwig, Sonogashira). The 7‑OH group provides a handle for prodrug ester or carbamate formation, analogous to strategies described in aminoquinazoline kinase inhibitor prodrug patents [3]. Procurement of the 98%‑pure, ISO‑certified grade from MolCore is recommended for synthetic campaigns where trace metal or organic impurities could poison palladium catalysts.

Biophysical Assay Reference Compound (SPR/ITC/DSF)

For surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or differential scanning fluorimetry (DSF) assays requiring <2% total impurity burden to avoid artifact signals, the ≥98% ISO‑certified grade from MolCore is indicated over the 97% grade from Chemenu. The 6,8‑bis(2‑chlorophenyl) substitution provides sufficient molecular weight (424.32 Da) for robust SPR response, while the isopropylamino group at position 2 offers a validated hinge‑binding motif for kinase immobilization studies .

Quote Request

Request a Quote for 6,8-Bis(2-chlorophenyl)-2-(isopropylamino)quinazolin-7-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.